molecular formula C8H11BrClN B2514895 4-Bromo-N,3-dimethylaniline hydrochloride CAS No. 2172169-19-4

4-Bromo-N,3-dimethylaniline hydrochloride

Cat. No.: B2514895
CAS No.: 2172169-19-4
M. Wt: 236.54
InChI Key: AVMHAKCXROSMQW-UHFFFAOYSA-N
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Description

4-Bromo-N,3-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, featuring a bromine atom and two methyl groups attached to the aromatic ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,3-dimethylaniline hydrochloride typically involves the bromination of N,3-dimethylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones.

Scientific Research Applications

4-Bromo-N,3-dimethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N,3-dimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methyl groups influence its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,4-dimethylaniline hydrochloride
  • 4-Bromo-N,N-dimethylaniline
  • 3-Bromo-N,N-dimethylaniline

Uniqueness

4-Bromo-N,3-dimethylaniline hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

4-Bromo-N,3-dimethylaniline hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₀BrN
  • Molecular Weight : 200.08 g/mol
  • CAS Number : 586-77-6
  • Appearance : White to almost white powder or crystals
  • Purity : ≥98% (GC)
  • Melting Point : 52.0 to 56.0 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain cytochrome P450 enzymes, notably CYP1A2, which plays a crucial role in drug metabolism and synthesis of endogenous compounds .
  • Signal Transduction Modulation : It may affect signaling pathways by interacting with specific receptors or proteins, potentially altering cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound can induce apoptosis in cancer cell lines. For instance, studies have shown that it triggers cell death in human breast cancer cells by activating caspase pathways . This property highlights its potential as a chemotherapeutic agent.

Enzyme Interaction Studies

The compound has been utilized as a probe in biochemical assays to study enzyme interactions. It provides insights into the mechanisms by which certain enzymes operate and how they can be inhibited or activated by small molecules.

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, with IC50 values determined through MTT assays .
  • Enzyme Inhibition Research : Another study focused on the inhibition of CYP1A2 by the compound. The findings suggested that it could serve as a lead compound for developing selective inhibitors for this enzyme, which is involved in the metabolism of numerous drugs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Bromo-N,N-dimethylanilineC₈H₁₁BrNModerate cytotoxicity
5-Bromo-N,N-dimethylanilineC₈H₁₁BrNAntimicrobial properties
4-Bromo-3,5-dimethylanilineC₈H₁₀BrNStronger enzyme inhibition

Properties

IUPAC Name

4-bromo-N,3-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5,10H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMHAKCXROSMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172169-19-4
Record name 4-bromo-N,3-dimethylaniline hydrochloride
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